(R)-Phanephos

Catalog No.
S3420272
CAS No.
364732-88-7
M.F
C40H34P2
M. Wt
576.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Phanephos

CAS Number

364732-88-7

Product Name

(R)-Phanephos

IUPAC Name

(11-diphenylphosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)-diphenylphosphane

Molecular Formula

C40H34P2

Molecular Weight

576.6 g/mol

InChI

InChI=1S/C40H34P2/c1-5-13-35(14-6-1)41(36-15-7-2-8-16-36)39-29-31-21-25-33(39)27-23-32-22-26-34(28-24-31)40(30-32)42(37-17-9-3-10-18-37)38-19-11-4-12-20-38/h1-22,25-26,29-30H,23-24,27-28H2

InChI Key

GYZZZILPVUYAFJ-UHFFFAOYSA-N

SMILES

C1CC2=C(C=C(CCC3=C(C=C1C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C=C2)P(C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

C1CC2=C(C=C(CCC3=C(C=C1C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C=C2)P(C6=CC=CC=C6)C7=CC=CC=C7

(R)-Phanephos is a chiral organophosphorus compound characterized by the molecular formula C40H34P2C_{40}H_{34}P_2. It is a white solid that exhibits solubility in various organic solvents, making it useful in synthetic applications. This compound is an example of a C2-symmetric diphosphine ligand, which plays a crucial role in asymmetric catalysis, particularly in hydrogenation reactions . The structure of (R)-Phanephos features two diphenylphosphino groups attached to a [2.2]paracyclophane backbone, contributing to its unique chirality and steric properties .

  • Specific safety information on (R)-Phanephos is limited. However, as an organophosphine, it is likely to be harmful if inhaled or ingested. It is also expected to be flammable [].
  • Always handle (R)-Phanephos with appropriate personal protective equipment in a well-ventilated fume hood following laboratory safety guidelines.

Enantioselective Reductive Cyclization of 1,6-Enynes

(R)-PHANEPHOS finds application in the enantioselective reductive cyclization of 1,6-enynes to form alkylidene-substituted heterocycles. This reaction involves the reduction of a carbon-carbon double bond and subsequent cyclization to form a ring structure with a defined chirality. Studies have shown that (R)-PHANEPHOS, in combination with a rhodium catalyst, can achieve high enantioselectivity (preference for one enantiomer) in this process. []

Asymmetric Hydroboration of Cyclopropenes

Another area where (R)-PHANEPHOS demonstrates its utility is in the asymmetric hydroboration of 3,3-disubstituted cyclopropenes. Hydroboration refers to the addition of a boron-hydrogen bond across a double bond. In this case, (R)-PHANEPHOS acts as a ligand, directing the addition of the boron atom to a specific face of the cyclopropene molecule, resulting in the formation of 2,2-disubstituted cyclopropyl boronates with high enantiomeric purity. []

Asymmetric Ring-Opening Reactions of Azabenzonorbornadienes

(R)-PHANEPHOS can also be employed in asymmetric ring-opening reactions of azabenzonorbornadienes. These reactions involve the breaking of a specific bond in the azabenzonorbornadiene molecule, leading to the formation of aminodihydronaphthalenes. The presence of (R)-PHANEPHOS in the reaction mixture, along with a combination of zinc(II) triflate and palladium(II) acetate catalysts, allows for the selective formation of one enantiomer of the aminodihydronaphthalene product. []

(R)-Phanephos is primarily utilized as a ligand in transition metal-catalyzed reactions. It has been shown to facilitate:

  • Asymmetric Hydrogenation: (R)-Phanephos can be employed in the hydrogenation of dehydro amino acid methyl esters and β-ketoesters, achieving high enantiomeric excess (up to 90%) .
  • Stereoselective Catalysis: The compound has been used in rhodium- and ruthenium-mediated reactions, demonstrating its effectiveness in producing enantiomerically enriched products .

The synthesis of (R)-Phanephos typically involves a two-step process starting from [2.2]paracyclophane:

  • Dibromination: [2.2]paracyclophane undergoes dibromination to yield a pseudo-para dibromide.
  • Thermal Isomerization: The dibromide is thermally isomerized to form a pseudo-ortho atropisomer.
  • Lithium-Halogen Exchange: The resulting isomer is subjected to lithium-halogen exchange using n-butyllithium.
  • Formation of Phanephos: The dilithium compound is then treated with diphenylchlorophosphine to produce (R)-Phanephos as a racemic mixture .

Several compounds share structural or functional similarities with (R)-Phanephos. Here are notable examples:

Compound NameStructure TypeUnique Features
(S)-PhanephosChiral diphosphineEnantiomer of (R)-Phanephos
(R)-An-PhanephosChiral diphosphineContains additional functional groups
Diphosphine LigandsGeneral classVarying sterics and electronics affecting reactivity
BIPHEPHOSChiral diphosphineDifferent backbone structure influencing selectivity

(R)-Phanephos stands out due to its unique paracyclophane structure that imparts distinct steric and electronic properties compared to other diphosphine ligands, enhancing its effectiveness in asymmetric catalysis .

XLogP3

9.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Phanephos

Dates

Modify: 2023-08-19

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